5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a tetrahydro ring and an amine group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridin-2-amine
- 5-Methyl-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridin-2-amine hydrochloride
Uniqueness
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring system, combined with the tetrahydro and amine groups, makes it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a compound of interest in the development of new materials and drugs .
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.ClH/c1-5-2-3-7-6(4-5)10-8(9)11-7;/h5H,2-4H2,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCJSHXYEAULLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(S2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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